tert-Butyl 2,3-difluoro-4-nitrobenzoate
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Overview
Description
tert-Butyl 2,3-difluoro-4-nitrobenzoate is an organic compound with the molecular formula C11H11F2NO4 and a molecular weight of 259.21 g/mol . It is characterized by the presence of a tert-butyl ester group, two fluorine atoms, and a nitro group attached to a benzene ring. This compound is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2,3-difluoro-4-nitrobenzoate typically involves the esterification of 2,3-difluoro-4-nitrobenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,3-difluoro-4-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic substitution: Substituted benzoates with various functional groups replacing the fluorine atoms.
Reduction: 2,3-difluoro-4-aminobenzoate.
Hydrolysis: 2,3-difluoro-4-nitrobenzoic acid and tert-butyl alcohol.
Scientific Research Applications
tert-Butyl 2,3-difluoro-4-nitrobenzoate is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in studying reaction mechanisms.
Biology: In the development of fluorinated compounds for biological assays and imaging studies.
Medicine: As an intermediate in the synthesis of potential pharmaceutical compounds with fluorinated aromatic rings.
Industry: In the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2,3-difluoro-4-nitrobenzoate is primarily related to its functional groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The ester group allows for hydrolysis, releasing the corresponding acid and alcohol.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-fluoro-2-nitrobenzoate: Similar structure but with only one fluorine atom.
tert-Butyl 2,4-difluoro-5-nitrobenzoate: Similar structure with different positions of fluorine and nitro groups.
Uniqueness
The presence of two fluorine atoms in the 2 and 3 positions, along with a nitro group in the 4 position, provides distinct electronic and steric effects compared to similar compounds .
Properties
Molecular Formula |
C11H11F2NO4 |
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Molecular Weight |
259.21 g/mol |
IUPAC Name |
tert-butyl 2,3-difluoro-4-nitrobenzoate |
InChI |
InChI=1S/C11H11F2NO4/c1-11(2,3)18-10(15)6-4-5-7(14(16)17)9(13)8(6)12/h4-5H,1-3H3 |
InChI Key |
KRVPFKDTQWAQCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=C(C=C1)[N+](=O)[O-])F)F |
Origin of Product |
United States |
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